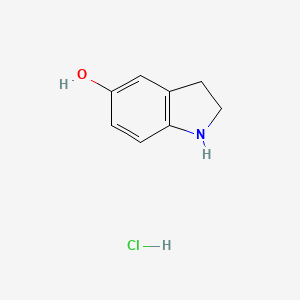

Indolin-5-ol hydrochloride

説明

Synthesis Analysis

Indolin-5-ol hydrochloride can be synthesized using various methods. For instance, one method involves the reaction of 5-hydroxy-1-indoline carboxylic acid tert-butyl ester with 4N HCl/1,4-dioxane at room temperature . The reaction mixture is stirred at room temperature for 3 hours, then concentrated under reduced pressure .Molecular Structure Analysis

The molecular formula of Indolin-5-ol hydrochloride is C8H10ClNO . It has a molecular weight of 171.62 .Chemical Reactions Analysis

Indolin-5-ol hydrochloride can participate in various chemical reactions. For example, it can react with hydrogen in methanol for 6 hours . It can also react with hydrogen chloride in 1,4-dioxane at 20℃ for 3 hours .Physical And Chemical Properties Analysis

Indolin-5-ol hydrochloride has several physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a Log Po/w (iLOGP) of 0.0 . Its water solubility is 0.171 mg/ml or 0.000994 mol/l .科学的研究の応用

Anti-Cancer Applications

Indoline structures have been found to play important roles in anti-tumor treatments . Researchers are turning to the construction of new drug scaffolds, such as indoline, to cope with the potentially adverse side effects of cancer chemotherapy and surgery . The indoline structure exists in a huge number of natural products and has been formally studied in recent years for its anti-cancer properties .

Anti-Bacterial Applications

Indoline derivatives have been fully developed as antibiotics . With the increasing resistance of bacteria, there is a growing interest in developing new antibiotics. Indoline structures have shown promise in this area .

Cardiovascular Disease Treatment

Indoline structures have been used to treat cardiovascular diseases . The unique structure and properties of indoline make it a valuable tool in the design of drugs for cardiovascular diseases .

Anti-Inflammatory and Analgesic Applications

Indoline compounds have been used as anti-inflammatory and analgesic drugs . The indoline moiety is widely used in drug design because of its special structure and properties .

Anti-Hypertension Applications

Indoline-related alkaloids have been studied for their activities on anti-hypertension . These studies are mainly focused on cardiovascular protection .

Anti-Diabetic Applications

Indole derivatives have shown potential in antidiabetic activities . Researchers have synthesized a variety of indole derivatives to screen for antidiabetic activities .

Anti-Malarial Applications

Indole derivatives have also shown potential in antimalarial activities . The indole nucleus has been found in many important synthetic drug molecules, providing a valuable idea for treatment .

Anticholinesterase Activities

Indole derivatives possess anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Safety and Hazards

作用機序

Target of Action

Indolin-5-ol hydrochloride, like many indoline derivatives, has been found to have significant neuroprotective effects . It has been shown to have a binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which play a crucial role in the central nervous system . These receptors are involved in synaptic plasticity and memory function, making them a key target for neuroprotective agents.

Mode of Action

The compound interacts with its targets, the NMDA-GluN2B receptors, resulting in neuroprotective effects . It has been shown to exert protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that Indolin-5-ol hydrochloride may inhibit oxidative stress, a key factor in neuronal damage.

Biochemical Pathways

They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Indolin-5-ol hydrochloride may affect multiple biochemical pathways, leading to its diverse biological effects.

Pharmacokinetics

It is known that indoline compounds generally have high gastrointestinal absorption and are bbb permeant . They are also known to be P-gp substrates . These properties suggest that Indolin-5-ol hydrochloride likely has good bioavailability.

Result of Action

The result of Indolin-5-ol hydrochloride’s action is primarily neuroprotective. It has been shown to significantly elevate the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage . This suggests that it may be effective in protecting neurons from ischemic stroke.

特性

IUPAC Name |

2,3-dihydro-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWKCRIYFOSRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolin-5-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

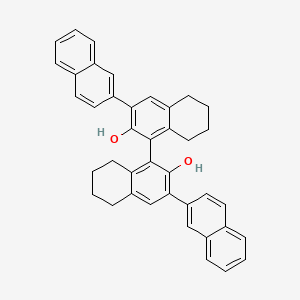

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

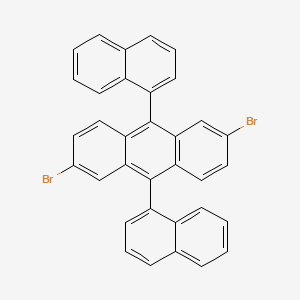

![(11bR)-4-Hydroxy-2,6-di(naphthalen-2-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3179122.png)

![(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B3179138.png)